Ethyl propiolate

描述

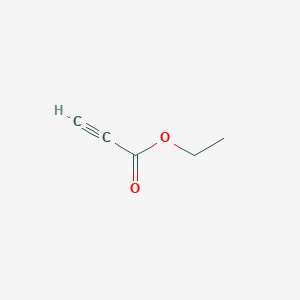

Structure

3D Structure

属性

IUPAC Name |

ethyl prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-3-5(6)7-4-2/h1H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVJYQGSRWVMQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31762-50-2 | |

| Record name | 2-Propynoic acid, ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31762-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80211359 | |

| Record name | Ethyl propiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pungent odor; mp = 9 deg C; [Alfa Aesar MSDS] | |

| Record name | Ethyl propiolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20790 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

623-47-2 | |

| Record name | Ethyl propiolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl propiolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl propiolate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl propiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl propiolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PROPIOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W235G5U52S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ethyl Propiolate: Chemical Properties and Structure

Introduction

This compound (CAS No: 623-47-2) is the ethyl ester of propiolic acid, representing the simplest acetylenic carboxylic acid ester.[1] It is a versatile and highly reactive organic compound, serving as a crucial building block in the synthesis of a wide array of complex molecules.[1][2] Its structure features an electron-deficient alkyne group conjugated with an ester functionality, making it a potent Michael acceptor and a valuable substrate in various organic transformations, including cycloaddition reactions and the synthesis of heterocyclic compounds.[2][3] This guide provides a comprehensive overview of its chemical structure, properties, reactivity, and key experimental protocols for its use.

Chemical Structure and Identification

This compound is a colorless to pale yellow liquid with a pungent, fruity odor.[4][5][6] The molecule contains a linear alkyne connected to an ethyl ester group. This conjugation between the carbon-carbon triple bond and the carbonyl group significantly influences its reactivity, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[2][7]

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The quantitative properties of this compound are summarized below for easy reference.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | ethyl prop-2-ynoate | [4] |

| Synonyms | Ethyl acetylenecarboxylate, Ethyl propynoate | [4][8] |

| CAS Number | 623-47-2 | [1][4] |

| Molecular Formula | C₅H₆O₂ | [4][5][9] |

| Molecular Weight | 98.10 g/mol | [4][5][9] |

| Appearance | Colorless to pale yellow liquid | [4][5] |

| Density | 0.968 g/mL at 25 °C | [5] |

| Boiling Point | 120 °C | [5] |

| Melting Point | 9 °C | [2][4][10] |

| Refractive Index (n20/D) | 1.412 | [5] |

| Solubility | Miscible with alcohol, ether, chloroform | [5][10] |

| Flash Point | 23 °C | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features / Peaks | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.26 (q, 2H, CH₂), 2.92 (s, 1H, C≡CH), 1.33 (t, 3H, CH₃) | [5] |

| ¹³C NMR | Data available | [11] |

| Infrared (IR) | Spectra available (FTIR, ATR-IR, Vapor Phase) | [4][8][12] |

| Mass Spectrometry (MS) | Data available | [4][8] |

Reactivity and Key Reactions

This compound's reactivity is dominated by the electrophilic nature of its alkyne group. It is a well-known Michael acceptor and participates readily in various addition and cycloaddition reactions.[2][13]

Michael-Type Addition Reactions

Nucleophiles, such as amines and thiols, readily add across the triple bond in a Michael-type fashion.[3][6] Studies on the reaction with alicyclic secondary amines show that it proceeds through a stepwise mechanism where the nucleophilic attack is the rate-determining step, followed by a rapid proton transfer.[3] The reaction with thiols can be controlled to produce either the Z or E isomer of the resulting thioenoate, depending on the reaction conditions.[7]

Caption: Amine-catalyzed conjugate addition of thiols to this compound.[7]

Cycloaddition Reactions

The electron-deficient alkyne of this compound makes it an excellent dienophile in Diels-Alder reactions, enabling the construction of complex cyclic systems.[2][7] It is also widely used in copper-catalyzed azide-alkyne cycloadditions (CuAAC), a key reaction in "click chemistry," for the synthesis of triazoles.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols involving this compound.

Protocol 1: One-Step Synthesis of this compound

This method describes the synthesis from propargyl alcohol and ethanol (B145695).[14]

-

Reactants: Propargyl alcohol, ethanol, calcium hypochlorite (B82951) (Losantin), acetic acid, dichloromethane (B109758) (solvent), and a water-retaining agent (e.g., molecular sieves).[14]

-

Molar Ratios: The recommended molar ratio of propargyl alcohol : ethanol : calcium hypochlorite is 1 : (2-4) : (3-5).[14]

-

Procedure:

-

Disperse propargyl alcohol, ethanol, acetic acid, calcium hypochlorite, and the water-retaining agent in dichloromethane in a reaction vessel.[14]

-

Stir the mixture at room temperature (reaction temperature can be maintained between 0-40 °C).[14]

-

Monitor the reaction progress using gas chromatography (GC) until the propargyl alcohol is completely consumed.[14]

-

Upon completion, quench the reaction by adding water and sodium thiosulfate, stirring for 30 minutes.[14]

-

Neutralize the mixture by slowly adding solid sodium bicarbonate until the pH is 7-8.[14]

-

Separate the layers. Extract the aqueous layer with dichloromethane (3x).[14]

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[14]

-

Remove the solvent via distillation, followed by rectification of the residue to yield pure this compound. A reported yield is 75.0% with a boiling point of 116-118 °C.[14]

-

Protocol 2: One-Pot, Three-Step Synthesis of a Bicyclic System

This protocol demonstrates the utility of this compound in a sequential reaction workflow to build molecular complexity efficiently.[7]

-

Objective: To synthesize a functionalized bicyclic product via a one-pot sequence involving (1) conjugate addition, (2) oxidation, and (3) Diels-Alder reaction.[7]

-

Workflow:

Caption: A one-pot, three-step synthesis starting from this compound.[7]

-

Detailed Steps:

-

Conjugate Addition: Dissolve this compound in a suitable solvent. Add an aromatic thiol and a trialkylamine catalyst to generate the Z-thioenoate intermediate under kinetic control.[7]

-

Oxidation: To the same reaction vessel, add a Lewis acid such as LiClO₄ to sequester the amine catalyst. Then, add meta-chloroperoxybenzoic acid (mCPBA) to oxidize the thioenoate to the corresponding Z-sulfone. The sulfone is a more reactive dienophile.[7]

-

Diels-Alder Reaction: Introduce a diene, such as cyclopentadiene, into the flask to initiate the Diels-Alder reaction with the in situ generated sulfone, yielding the final bicyclic product.[7] Note: Each step is performed sequentially in the same pot without isolation or purification of intermediates, which is a hallmark of an efficient one-pot synthesis.[7]

-

Safety and Handling

This compound is a flammable liquid and vapor and should be handled with appropriate precautions.[4][15] It is also a lachrymator and causes skin and serious eye irritation.[4][15]

-

Handling: Work in a well-ventilated area, preferably in a fume hood.[15] Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15][16] Avoid contact with skin, eyes, and inhalation of vapors.[15][17]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[15] It is recommended to keep it refrigerated (2-8°C) to maintain quality. Keep the container tightly closed.[15]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[16]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.[10]

Applications in Drug Development and Research

This compound's versatile reactivity makes it a valuable tool for medicinal chemists and drug development professionals.

-

Scaffold Synthesis: It is used to prepare substituted anthraquinones and pyrazolo[1,5-a]pyridines, which have shown anti-inflammatory activity.[5]

-

Click Chemistry: As an activated alkyne, it is a key reagent in CuAAC reactions for linking molecules and synthesizing complex architectures, including bioconjugates and functionalized polymers.[2]

-

Derivatization: It serves as a derivatizing agent for thiols, allowing for the modification and analysis of sulfhydryl-containing compounds, which is important in pharmaceutical and biological analysis.[6]

By understanding its fundamental properties and reactivity, researchers can effectively harness this compound for the synthesis of novel compounds with potential therapeutic applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. scispace.com [scispace.com]

- 4. This compound | C5H6O2 | CID 12182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 623-47-2 [chemicalbook.com]

- 6. This compound: properties, applications as analytical reagent and safety_Chemicalbook [chemicalbook.com]

- 7. scholarship.richmond.edu [scholarship.richmond.edu]

- 8. This compound [webbook.nist.gov]

- 9. scbt.com [scbt.com]

- 10. chembk.com [chembk.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound [webbook.nist.gov]

- 13. This compound [drugfuture.com]

- 14. CN101318900A - Process for synthesizing this compound - Google Patents [patents.google.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. nj.gov [nj.gov]

- 17. lobachemie.com [lobachemie.com]

Synthesis and preparation of ethyl propiolate

An In-depth Technical Guide to the Synthesis and Preparation of Ethyl Propiolate

Introduction

This compound (ethyl prop-2-ynoate) is the ethyl ester of propiolic acid, representing the simplest acetylenic carboxylic acid ester.[1] Its chemical formula is HC₂CO₂C₂H₅.[1] It is a colorless liquid with a boiling point of approximately 120 °C, and it is miscible with common organic solvents.[1] This compound is a valuable and versatile building block in organic synthesis, primarily due to the electrophilic nature of its alkyne group.[1] It serves as a key reagent in various chemical transformations, including Michael additions, cycloaddition reactions, and as a coupling reagent in peptide synthesis.[2][3] This guide provides detailed technical information on the principal methods for its laboratory-scale synthesis and preparation, targeting researchers and professionals in chemical and pharmaceutical development.

Synthesis Methodologies

Two primary, well-documented methods for the synthesis of this compound are the Fischer esterification of propiolic acid and a one-pot oxidation-esterification of propargyl alcohol.

Method 1: Fischer Esterification of Propiolic Acid

The Fischer esterification is a classic and widely used method that involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[4] For this compound, this involves reacting propiolic acid with ethanol (B145695), typically catalyzed by sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5][6]

Reaction Principle and Mechanism

The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[7][8] The mechanism involves several key steps:

-

Protonation of the Carbonyl : The acid catalyst protonates the carbonyl oxygen of propiolic acid, increasing the electrophilicity of the carbonyl carbon.[4]

-

Nucleophilic Attack : An ethanol molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[6]

-

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[6]

-

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[7]

-

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.[8]

To achieve a high yield, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of the alcohol reactant or by removing the water produced during the reaction, in accordance with Le Chatelier's principle.[4][6]

Experimental Protocol

The following is a generalized protocol for the synthesis of this compound via Fischer esterification.

-

Materials:

-

Propiolic acid

-

Anhydrous ethanol (excess)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (drying agent)

-

Dichloromethane (B109758) or diethyl ether (extraction solvent)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine propiolic acid and a three- to five-fold molar excess of anhydrous ethanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume) with continuous stirring.

-

Heat the mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel containing cold water.[9]

-

Extract the aqueous layer with dichloromethane or diethyl ether (3x).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[9]

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude this compound by fractional distillation under atmospheric or reduced pressure to obtain the pure product.[9]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scholarship.richmond.edu [scholarship.richmond.edu]

- 3. This compound [drugfuture.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives_Chemicalbook [m.chemicalbook.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. cerritos.edu [cerritos.edu]

- 9. youtube.com [youtube.com]

Physical and chemical properties of ethyl propiolate

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Propiolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 623-47-2), the ethyl ester of propiolic acid, is a highly versatile reagent in organic synthesis.[1][2] Its unique structure, featuring an electrophilic terminal alkyne conjugated to an ester group, makes it a valuable building block for a wide array of molecular architectures.[1][3] This document provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its use, and essential safety information, tailored for professionals in research and drug development.

Physical and Spectroscopic Properties

This compound is a clear, colorless to pale yellow liquid with a characteristic fruity or pungent odor.[4][5] It is miscible with common organic solvents such as ethanol, ether, and chloroform (B151607).[3][4] Its key physical properties are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆O₂ | [6][7][8] |

| Molar Mass | 98.10 g·mol⁻¹ | [1][6][8] |

| Appearance | Clear colorless to light yellow liquid | [4][5] |

| Melting Point | 9 °C | [9][10][11] |

| Boiling Point | 119-120 °C (at 760 mmHg) | [1][9] |

| Density | 0.968 g/mL (at 25 °C) | [1][4][11] |

| Refractive Index | n20/D 1.411 - 1.413 | [4][5][10] |

| Flash Point | 25 °C (77 °F) - Closed Cup | [9] |

| Solubility | Miscible with alcohol, ether, chloroform | [3][4] |

| Storage Temperature | 2-8 °C | [11] |

Spectroscopic Data

The structural features of this compound can be confirmed by standard spectroscopic methods. A typical ¹H NMR spectrum in deuterated chloroform (CDCl₃) shows distinct signals corresponding to the ethyl and acetylenic protons.

-

¹H NMR (400 MHz, CDCl₃) :

-

δ 4.26 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

-

δ 2.92 (s, 1H, -C≡CH)

-

δ 1.33 (t, J = 7.2 Hz, 3H, -OCH₂CH₃)[4]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 623-47-2 [chemicalbook.com]

- 5. This compound, 99% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound | C5H6O2 | CID 12182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives_Chemicalbook [m.chemicalbook.com]

- 8. This compound [drugfuture.com]

- 9. This compound | 623-47-2 | TCI AMERICA [tcichemicals.com]

- 10. This compound [stenutz.eu]

- 11. 623-47-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to Ethyl Propiolate: Molecular Characteristics and Synthesis

Ethyl propiolate, a key reagent in organic synthesis, is an ester of propiolic acid and ethanol (B145695). This guide provides an overview of its fundamental molecular properties and a common synthetic route, tailored for researchers, scientists, and professionals in drug development.

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in chemical reactions and for its characterization using various analytical techniques.

Table 1: Molecular Properties of this compound

| Property | Value | References |

| Molecular Formula | C₅H₆O₂ | [1][2] |

| Molecular Weight | 98.10 g/mol | [1][2] |

| IUPAC Name | ethyl prop-2-ynoate | [1] |

| Synonyms | Ethyl acetylenecarboxylate, Ethyl propynoate | [1] |

| CAS Number | 623-47-2 | [2] |

Synthesis of this compound via Fischer Esterification

A prevalent method for synthesizing this compound is through the Fischer esterification of propiolic acid with ethanol. This acid-catalyzed reaction is a fundamental process in organic chemistry for the formation of esters.

The reaction involves the protonation of the carbonyl oxygen of propiolic acid by an acid catalyst, typically sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen atom of ethanol attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, a molecule of water is eliminated, and the deprotonation of the resulting oxonium ion yields the final product, this compound. The overall reaction is reversible.

Below is a diagram illustrating the logical workflow of the Fischer esterification process for the synthesis of this compound.

Experimental Protocol: Fischer Esterification of Propiolic Acid

The following is a generalized experimental protocol for the synthesis of this compound via Fischer esterification. Researchers should adapt this protocol based on specific laboratory conditions and safety guidelines.

Materials:

-

Propiolic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine propiolic acid and an excess of anhydrous ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the this compound into an organic solvent.

-

Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

-

Solvent Removal: Remove the solvent using a rotary evaporator.

-

Purification: The crude this compound can be further purified by distillation under reduced pressure.

References

Spectroscopic Analysis of Ethyl Propiolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for ethyl propiolate, a key building block in organic synthesis. The document details its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral properties, offering a valuable resource for compound identification and characterization in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the Infrared, 1H NMR, and 13C NMR spectroscopic analyses of this compound.

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong | ≡C-H stretch |

| ~2100 | Medium | C≡C stretch |

| ~1700 | Strong | C=O stretch (ester) |

| ~1250, ~1080 | Strong | C-O stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) - Solvent: CDCl3

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| ~4.2 | Quartet | 2H | -OCH2CH3 | ~7.1 |

| ~2.8 | Singlet | 1H | ≡C-H | |

| ~1.3 | Triplet | 3H | -OCH2CH3 | ~7.1 |

13C NMR (Carbon-13 NMR) - Solvent: CDCl3

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C=O (ester) |

| ~78 | -C≡C-H |

| ~75 | -C≡C-H |

| ~62 | -OCH2CH3 |

| ~14 | -OCH2CH3 |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized standard procedures and may be adapted based on the specific instrumentation available.

Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the Fourier Transform Infrared (FT-IR) spectrometer and the ATR accessory are properly aligned and the crystal surface is clean.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere (e.g., CO2, water vapor).

-

Sample Application: Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹. To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are typically co-added.

-

Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe to prevent cross-contamination.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol (1H and 13C NMR)

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl3.

-

Shim the magnetic field to achieve a high-resolution, symmetrical peak shape for the TMS signal.

-

-

1H NMR Acquisition:

-

Set the appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans. For a routine 1H spectrum, a single scan is often sufficient.

-

Acquire the free induction decay (FID).

-

-

13C NMR Acquisition:

-

Switch the spectrometer to the 13C channel.

-

Set the appropriate acquisition parameters. Due to the low natural abundance and lower gyromagnetic ratio of 13C, a larger number of scans (e.g., 128 or more) and a relaxation delay are typically required to obtain a good signal-to-noise ratio. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FID for both 1H and 13C experiments to obtain the frequency-domain NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of the different types of protons.

-

Analyze the peak multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the 1H NMR spectrum to deduce the connectivity of the atoms.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

The Alkyne Moiety of Ethyl Propiolate: A Versatile Tool in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl propiolate, the ethyl ester of propiolic acid, is a versatile and highly reactive building block in organic synthesis. Its reactivity is dominated by the electrophilic nature of the alkyne group, which is activated by the adjacent electron-withdrawing ethyl ester functionality. This activation renders the alkyne susceptible to a wide array of chemical transformations, making it a valuable precursor for the synthesis of diverse molecular scaffolds, particularly in the realm of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the reactivity of the alkyne group in this compound, focusing on cycloaddition reactions, nucleophilic additions, and organometallic cross-coupling reactions. Detailed experimental protocols for key transformations, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.

Cycloaddition Reactions

The electron-deficient alkyne of this compound readily participates as a dienophile or dipolarophile in various cycloaddition reactions, providing access to a range of cyclic and heterocyclic systems.

Diels-Alder Reaction

This compound is an excellent dienophile in [4+2] cycloaddition reactions with a variety of dienes. These reactions are often promoted by Lewis acids, which coordinate to the carbonyl oxygen of the ester group, further increasing the electrophilicity of the alkyne and accelerating the reaction rate.[1][2]

A common application is the reaction with furan (B31954) and its derivatives. The initial cycloadducts can undergo subsequent rearrangement to form substituted aromatic compounds.[1]

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction of 2-Methylfuran (B129897) and this compound [1]

-

Materials: 2-Methylfuran (6.56 g), this compound (7.84 g), Anhydrous AlCl₃ (10.64 g), Dichloromethane (CH₂Cl₂, 420 ml), Water, Sodium sulfate (B86663) (Na₂SO₄).

-

Procedure:

-

To a mixture of this compound and anhydrous AlCl₃ in 300 ml of CH₂Cl₂, a solution of 2-methylfuran in 120 ml of CH₂Cl₂ is added at approximately 20°C to achieve a final concentration of 0.2 M for all three reagents.

-

The mixture is allowed to stand with occasional shaking for 30 minutes at room temperature.

-

The reaction is then quenched by shaking vigorously with cold water.

-

The organic layer is separated, dried over anhydrous Na₂SO₄, and the solvent is evaporated to dryness to yield the crude product.

-

The major product, ethyl 5-hydroxy-2-methylbenzoate, can be purified by chromatography.

-

Table 1: Lewis Acid-Catalyzed Diels-Alder Reaction of Furan with this compound [2]

| Furan:EP:AlCl₃ Ratio | Temperature (°C) | Overall Yield (%) | Product Ratio (endo-endo:endo-exo) |

| 2:1:1 | -10 | 45 | 1:1.1 |

| 2:1:1 | 0 | 58 | 1:0.8 |

| 2:1:1 | 10 | 65 | 1:0.6 |

| 2:1:1 | 27 | 70 | 1:0.3 |

1,3-Dipolar Cycloaddition

This compound is a key substrate in 1,3-dipolar cycloadditions, providing a straightforward route to five-membered heterocycles, such as pyrazoles and isoxazoles.[3][4][5] These reactions often proceed with high regioselectivity. For instance, the reaction with diazo compounds typically yields pyrazole-3-carboxylates.

Experimental Protocol: Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition [5]

-

Materials: this compound, α-diazocarbonyl compound, Solvent (e.g., toluene (B28343) or solvent-free).

-

Procedure:

-

A mixture of the α-diazocarbonyl compound and a slight excess of this compound is heated.

-

For solvent-free conditions, the mixture is heated directly. In solution, a suitable solvent like toluene is used, and the mixture is refluxed.

-

The reaction progress is monitored by TLC.

-

Upon completion, the excess this compound and solvent (if any) are removed under reduced pressure to afford the pyrazole (B372694) product, which can be further purified by crystallization or chromatography.

-

Nucleophilic Addition Reactions (Michael Addition)

The electron-withdrawing nature of the ester group makes the β-carbon of the alkyne in this compound highly electrophilic and susceptible to nucleophilic attack in a Michael-type or conjugate addition. A wide range of nucleophiles, including thiols, amines, and alcohols, can be employed.

Thia-Michael Addition

Thiols readily add to this compound, often catalyzed by a base such as triethylamine.[6] The stereochemistry of the resulting vinyl sulfide (B99878) can be controlled by the reaction conditions.

Experimental Protocol: Triethylamine-Catalyzed Thia-Michael Addition of Thiophenol to this compound [6]

-

Materials: this compound (1.0 mmol), Thiophenol (1.0 mmol), Triethylamine (catalytic amount), Dichloromethane (CH₂Cl₂, 5 mL).

-

Procedure:

-

To a solution of this compound in dichloromethane, thiophenol is added, followed by a catalytic amount of triethylamine.

-

The reaction mixture is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction mixture is washed with dilute HCl to remove the triethylamine, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product, ethyl 3-(phenylthio)acrylate.

-

The product can be purified by column chromatography.

-

Table 2: One-Pot Addition-Oxidation of Aromatic Thiols to this compound

| Thiol | Z:E Ratio (Addition) | Yield (Z-sulfone, %) |

| p-Toluethiol | 8:1 | 81 |

| Thiophenol | 12:1 | 71 |

| Benzyl mercaptan | 5:1 | 64 |

| p-Methoxythiophenol | 10:1 | 90 |

| p-Chlorothiophenol | 10:1 | 70 |

| p-Bromothiophenol | 3:1 | 51 |

| p-Fluorothiophenol | 10:1 | 84 |

| 1,2-dichloroethane (B1671644) used as solvent; 2nd step at 83 °C. |

Aza-Michael Addition

Amines also undergo conjugate addition to this compound to form enamines. The reaction can be catalyzed by bases or proceed thermally.[7]

Experimental Protocol: Base-Catalyzed Aza-Michael Addition of Benzylamine (B48309) to this compound [7]

-

Materials: this compound (1.0 mmol), Benzylamine (1.0 mmol), Toluene (5 mL), Immobilized Candida antarctica lipase (B570770) B (CALB).

-

Procedure:

-

To a solution of this compound in toluene, benzylamine and immobilized CALB are added.

-

The mixture is stirred at 50°C for 15 hours.

-

The enzyme is filtered off, and the solvent is removed under reduced pressure.

-

The resulting enamine product can be purified by chromatography.

-

Organometallic Reactions

The terminal alkyne of this compound can participate in various organometallic cross-coupling reactions, most notably the Sonogashira coupling.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This compound serves as the alkyne component, leading to the synthesis of aryl or vinyl propiolates.[8][9][10]

Experimental Protocol: Sonogashira Coupling of 4-Iodotoluene (B166478) and this compound in a Flow Reactor [8]

-

Materials: 4-Iodotoluene (0.109 g, 0.5 mmol), Phenylacetylene (as a representative alkyne, 0.062 g, 0.6 mmol), Tetrahydrofuran (THF)-Dimethylacetamide (DMA) 9:1 (10 mL), 5% Pd on alumina (B75360) powder, 0.1% Cu₂O on alumina powder.

-

Apparatus: X-Cube™ flow reactor or similar.

-

Procedure:

-

Dissolve 4-iodotoluene and the alkyne in the THF-DMA solvent mixture.

-

Pack the reactor cartridges with the Pd and Cu₂O catalysts on alumina support in a weight ratio of 17:1.

-

Pass the solution of reactants through the heated (80°C) catalyst cartridges at a flow rate of 0.1 mL/min.

-

Collect the eluate and add water (30 mL).

-

Extract the mixture with hexane (B92381) (3 x 30 mL).

-

Wash the combined hexane portions with brine and dry over MgSO₄.

-

Evaporate the solvent and purify the residue by column chromatography on silica (B1680970) gel (hexane:ether:acetone 30:1:2) to yield the coupled product.

-

Table 3: Optimized Sonogashira Coupling of Iodoarenes with this compound [9]

| Iodoarene | Catalyst | Base | Solvent | Yield (%) |

| Iodobenzene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 95 |

| 4-Iodotoluene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 97 |

| 4-Iodoanisole | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 96 |

| 4-Iodonitrobenzene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 85 |

Conclusion

The alkyne group in this compound exhibits a rich and diverse reactivity profile, making it a cornerstone reagent in modern organic synthesis. Its participation in cycloadditions, nucleophilic additions, and organometallic couplings provides efficient pathways to a vast array of complex molecules. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in academia and industry, particularly those engaged in the design and synthesis of novel therapeutic agents. A thorough understanding of the reactivity of this compound will undoubtedly continue to fuel innovation in drug discovery and development.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and this compound: Unexpected Change in Regioselectivity [pubs.sciepub.com]

- 4. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 5. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. scholarship.richmond.edu [scholarship.richmond.edu]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

An In-depth Technical Guide to the Core Reactions of Ethyl Propiolate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Ethyl propiolate, the ethyl ester of propiolic acid, is a versatile and highly reactive building block in organic synthesis. Its electron-deficient carbon-carbon triple bond makes it an excellent Michael acceptor and a reactive partner in a variety of cycloaddition and nucleophilic addition reactions. This guide provides a detailed overview of the key transformations involving this compound, complete with experimental protocols, quantitative data, and visual representations of reaction workflows, to aid researchers in its effective application.

Core Reactivity and Applications

This compound's reactivity is dominated by the electrophilicity of its alkyne, making it susceptible to attack by a wide range of nucleophiles and dienes. This reactivity is harnessed to construct a diverse array of molecular scaffolds, particularly heterocyclic systems that are of significant interest in medicinal chemistry and drug development.[1] Key reactions include:

-

Cycloaddition Reactions: this compound readily participates in [3+2] and [4+2] (Diels-Alder) cycloadditions to furnish five- and six-membered rings, respectively. These reactions are fundamental for the synthesis of pyrazoles, isoxazoles, triazoles, and pyridines.[1]

-

Michael Additions: As a potent Michael acceptor, this compound undergoes conjugate addition with a variety of soft nucleophiles, including thiols, amines, and carbanions. This reaction is crucial for carbon-carbon and carbon-heteroatom bond formation.

-

Phosphine-Catalyzed Reactions: Tertiary phosphines can catalyze a range of annulation and addition reactions of this compound, providing access to complex cyclic and acyclic structures.

The products of these reactions often serve as key intermediates in the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents.[2]

Data Presentation: A Comparative Overview of Key Reactions

The following tables summarize quantitative data for some of the key reactions of this compound, providing a comparative look at yields and conditions.

Table 1: [3+2] Cycloaddition of 2-Furfural Oxime and this compound[3]

| Entry | Solvent | Dielectric Constant (ε) | Ratio of 3,5- to 3,4-disubstituted isoxazole (B147169) | Yield (%) |

| 1 | Dichloromethane (B109758) | 8.93 | 3.4 : 1 | 23 |

| 2 | Toluene | 2.38 | 2.0 : 1 | 18 |

| 3 | Ethanol | 24.3 | 1.9 : 1 | 15 |

| 4 | Dimethyl sulfoxide | 46.7 | 1.5 : 1 | 12 |

Table 2: Michael Addition of Thiols to this compound[4]

Reaction of Thiophenol and this compound in Various Solvents

| Entry | Solvent | Dielectric Constant (ε) | Conversion (%) | Time (h) |

| 1 | Benzene | 2.3 | 100 | 1 |

| 2 | Toluene | 2.4 | 100 | 1 |

| 3 | Dioxane | 2.2 | 100 | 1 |

| 4 | THF | 7.5 | 100 | 1 |

| 5 | Acetone | 21 | 100 | 1 |

| 6 | Acetonitrile | 37 | 100 | 1 |

| 7 | DMF | 37 | 100 | 1 |

| 8 | DMSO | 47 | 100 | 1 |

Triethylamine-Catalyzed Addition of Dodecanethiol to this compound in Various Solvents

| Entry | Solvent | Dielectric Constant (ε) | Conversion (%) | Time (h) | E/Z Ratio |

| 1 | Benzene | 2.3 | 100 | 1 | 98:2 |

| 2 | Dioxane | 2.2 | 100 | 1 | 96:4 |

| 3 | THF | 7.5 | 100 | 1 | 87:13 |

| 4 | Acetone | 21 | 100 | 1 | 58:42 |

| 5 | Acetonitrile | 37 | 100 | 1 | 38:62 |

| 6 | DMSO | 47 | 100 | 1 | 22:78 |

Table 3: One-Pot Thioconjugate Addition-Oxidation-Diels-Alder Reaction[1]

| Entry | Thiol | Diastereomer Ratio (endo:exo) | Yield of Endo Isomer (%) |

| 1 | p-Toluenethiol | >20:1 | 78 |

| 2 | 4-Methoxythiophenol | >20:1 | 81 |

| 3 | 4-tert-Butylthiophenol | >20:1 | 75 |

| 4 | Thiophenol | >20:1 | 71 |

| 5 | 2-Naphthalenethiol | >20:1 | 72 |

| 6 | 4-Bromothiophenol | >20:1 | 65 |

| 7 | Benzyl mercaptan | >20:1 | 68 |

| 8 | Cyclohexyl mercaptan | 84:16 | 57 |

| 9 | 1-Octanethiol | 81:19 | 51 |

| 10 | 1-Dodecanethiol | 74:26 | 47 |

Experimental Protocols

This section provides detailed methodologies for key reactions involving this compound.

[3+2] Cycloaddition: Synthesis of Ethyl 3-(2-furanyl)-5-isoxazolecarboxylate and Ethyl 3-(2-furanyl)-4-isoxazolecarboxylate[3]

General Procedure:

-

To a 100 mL round-bottom flask containing a mixture of this compound (0.32 g, 3.27 mmol) and furfural (B47365) oxime (0.20 g, 1.80 mmol) in the desired solvent (5 mL), add bleach (0.354 M NaOCl, 13.8 mL, 4.88 mmol).

-

Stir the reaction mixture vigorously overnight at room temperature.

-

Extract the reaction mixture with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to separate the regioisomers. The ratio of the regioisomers can be determined by ¹H NMR spectroscopy by comparing the integrals of the methine protons on the isoxazole rings.

One-Pot Three-Step Thioconjugate Addition-Oxidation-Diels-Alder Reaction[1]

Typical Procedure for S-Aryl Thiols:

-

In a reaction vessel, mix the S-aryl thiol (1.0 equiv) and a trialkylamine catalyst (e.g., triethylamine, 0.1 equiv) in dichloromethane (CH₂Cl₂) at room temperature.

-

Cool the mixture to -78 °C and add this compound (1.0 equiv).

-

Stir the reaction at -78 °C for 1 hour.

-

Add meta-chloroperbenzoic acid (m-CPBA, 1.1 equiv) and lithium perchlorate (B79767) (LiClO₄, 0.1 equiv).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Cool the mixture to room temperature and add cyclopentadiene (B3395910) (2.0 equiv) and additional LiClO₄ (0.1 equiv).

-

Stir the reaction at room temperature overnight.

-

Perform an aqueous workup and purify the product by column chromatography on silica gel to isolate the major endo diastereomer.

Note: For aliphatic thiols, a catalytic amount of an alkoxide base (e.g., potassium tert-butoxide) is used instead of a trialkylamine.

Michael Addition of Amines to this compound

While a specific, detailed protocol for the Michael addition of a simple amine like piperidine (B6355638) was not found in the searched literature, the general principle involves the conjugate addition of the amine to the electron-deficient alkyne. The reaction is typically base-catalyzed or can proceed thermally. The stereochemical outcome (E or Z isomer) can be influenced by reaction conditions such as solvent and temperature.[3]

Phosphine-Catalyzed Annulations

Detailed, step-by-step experimental protocols for phosphine-catalyzed annulations specifically using this compound as the starting allene (B1206475) precursor were not available in the provided search results. However, the general mechanism for the phosphine-catalyzed [3+2] annulation of an imine and an allene (which can be formed in situ from an alkyne precursor) involves the initial addition of the phosphine (B1218219) to the allene to form a zwitterionic intermediate. This intermediate then reacts with the imine, leading to a cyclized product and regeneration of the phosphine catalyst. The choice of phosphine catalyst can influence the reaction pathway, leading to different annulation products (e.g., [3+2] vs. [4+3]).

Signaling Pathways and Experimental Workflows

No specific signaling pathways in a biological or drug development context directly involving this compound were identified in the conducted literature search. The primary application of this compound appears to be as a versatile building block in synthetic organic chemistry for the creation of diverse molecular architectures, some of which may have biological activity.

The following diagrams illustrate the logical workflow for two of the key synthetic transformations described.

Caption: One-Pot Three-Step Synthesis Workflow.

Caption: [3+2] Cycloaddition for Heterocycle Synthesis.

Conclusion

This compound is an indispensable reagent in modern organic synthesis, offering efficient routes to a wide variety of valuable compounds. Its predictable reactivity in cycloaddition and Michael addition reactions makes it a reliable tool for the construction of complex molecular frameworks, particularly heterocycles of medicinal importance. This guide provides a foundational understanding of its core reactions, supported by experimental data and procedures, to empower researchers in leveraging the full synthetic potential of this versatile building block. Further exploration into phosphine-catalyzed transformations and the development of more stereoselective addition reactions will undoubtedly continue to expand the utility of this compound in the years to come.

References

Ethyl Propiolate: A Versatile Alkyne for the Synthesis of Advanced Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl propiolate (HC₂CO₂C₂H₅) is a highly versatile and reactive organic compound, serving as a fundamental building block in the synthesis of a wide array of complex molecules and advanced materials.[1] As the ethyl ester of propiolic acid, the simplest acetylenic carboxylic acid, its unique electronic properties, stemming from the electron-withdrawing ester group conjugated to an alkyne, make it a potent electrophile in numerous organic transformations.[1] This guide provides a comprehensive overview of this compound's utility in the development of advanced materials, with a focus on its application in the synthesis of heterocyclic compounds, complex molecular architectures, and functional polymers. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate its application in research and development.

Core Reactivity and Chemical Properties

This compound's reactivity is dominated by the electrophilicity of its alkyne group, making it susceptible to a variety of nucleophilic attacks and cycloaddition reactions.[1] It is a colorless liquid, miscible with most organic solvents, with a boiling point of approximately 120 °C and a density of 0.968 g/mL at 25 °C.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆O₂ | |

| Molar Mass | 98.10 g·mol⁻¹ | [2] |

| Boiling Point | 118-120 °C | |

| Density | 0.963 - 0.968 g/mL at 25 °C | [2][3] |

| Refractive Index | 1.412 | [2][3] |

| Flash Point | 23 °C (73 °F) | [3] |

Applications in Advanced Material Synthesis

Heterocyclic Compounds: Building Blocks for Pharmaceuticals

This compound is a key precursor in the synthesis of various heterocyclic compounds, many of which form the core scaffolds of biologically active molecules.[4] Its ability to participate in cycloaddition reactions provides a direct route to five-membered rings like pyrazoles and isoxazoles, which are known to exhibit anti-inflammatory, antifungal, and anticancer properties.[5]

Pyrazoles are a critical class of heterocycles in medicinal chemistry. The 1,3-dipolar cycloaddition of diazo compounds to this compound offers a regioselective and efficient pathway to substituted pyrazoles.[6][7] The reaction proceeds by the concerted addition of a 1,3-dipole (the diazo compound) to the dipolarophile (this compound).[7]

References

- 1. Ethyl Propanoate in Biobased Elastic Polymer Production [eureka.patsnap.com]

- 2. 丙炔酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives_Chemicalbook [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

Alternate names for ethyl propiolate such as ethyl acetylenecarboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Properties and Applications of Ethyl Propiolate.

This compound, also known as ethyl acetylenecarboxylate, is a versatile organic compound with significant applications in synthetic chemistry, particularly in the development of novel therapeutic agents and other functional molecules. This guide provides a detailed overview of its chemical identity, properties, synthesis, and reactivity, with a focus on its utility in research and development.

Nomenclature and Chemical Identity

This compound is known by several alternative names. Its systematic IUPAC name is ethyl prop-2-ynoate. A comprehensive list of its synonyms and identifiers is provided in Table 1.

Table 1: Alternate Names and Identifiers for this compound

| Type | Name/Identifier |

| Preferred IUPAC Name | Ethyl prop-2-ynoate |

| Synonyms | Ethyl acetylenecarboxylate, Ethyl propynoate, Ethyl 2-propynoate, (Ethoxycarbonyl)acetylene, Propiolic acid ethyl ester, Ethyl propargylate |

| CAS Number | 623-47-2 |

| Molecular Formula | C₅H₆O₂ |

| Molecular Weight | 98.10 g/mol |

| InChI | InChI=1S/C5H6O2/c1-3-5(6)7-4-2/h1H,4H2,2H3 |

| SMILES | CCOC(=O)C#C |

Physicochemical Properties

This compound is a colorless liquid with a characteristic fruity odor.[1] It is miscible with many organic solvents.[2] Key physicochemical data are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 120 °C | [2] |

| Density | 0.968 g/mL at 25 °C | [2] |

| Flash Point | 12 °C (54 °F) | |

| Solubility | Miscible with ethanol (B145695), ether, and chloroform | [3] |

Synthesis of this compound

Several methods are available for the synthesis of this compound. The most common laboratory-scale synthesis involves the Fischer esterification of propiolic acid with ethanol in the presence of an acid catalyst. An alternative one-step synthesis from propargyl alcohol has also been reported.[4]

Experimental Protocol: One-Step Synthesis from Propargyl Alcohol

This protocol is adapted from a patented method and offers a convenient one-step synthesis.[4]

Materials:

-

Propargyl alcohol

-

Ethanol (anhydrous)

-

Dichloromethane (B109758) (solvent)

-

Calcium hypochlorite (B82951)

-

Acetic acid

-

Molecular sieves (or another suitable water-retaining agent)[4]

-

Sodium bicarbonate (solid)

-

Sodium thiosulfate (B1220275)

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction flask, combine propargyl alcohol, ethanol, and acetic acid in dichloromethane. The molar ratio of propargyl alcohol to ethanol should be in the range of 1:2 to 1:4.[4]

-

Add a water-retaining agent, such as molecular sieves.[4]

-

While stirring at room temperature (0-40 °C), slowly add calcium hypochlorite. The molar ratio of propargyl alcohol to calcium hypochlorite should be between 1:3 and 1:5. The molar ratio of acetic acid to calcium hypochlorite is recommended to be in the range of 2-2.5:1.[4]

-

Monitor the reaction progress using gas chromatography (GC) until the propargyl alcohol is consumed.[4]

-

Upon completion, add water and sodium thiosulfate to the reaction mixture and stir for 30 minutes.[4]

-

Slowly add solid sodium bicarbonate to neutralize the mixture to a pH of 7-8.[4]

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (3x).[4]

-

Combine the organic layers and wash with saturated brine solution.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the dichloromethane.[4]

-

Purify the crude product by distillation to obtain pure this compound.[4]

Key Chemical Reactions and Applications in Drug Development

This compound is a valuable building block in organic synthesis due to its electrophilic alkyne moiety, making it susceptible to a variety of nucleophilic and cycloaddition reactions.[2] These reactions are instrumental in the synthesis of diverse heterocyclic compounds, many of which are scaffolds for biologically active molecules.[1][5]

Cycloaddition Reactions

This compound is a common dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocycles.[6][7] For example, its reaction with azides (Huisgen cycloaddition) yields triazoles, and its reaction with nitrile oxides produces isoxazoles.[7][8] These heterocyclic cores are prevalent in many pharmaceutical agents.

Michael Addition Reactions

The electron-withdrawing ester group activates the alkyne for Michael-type conjugate additions. A wide range of nucleophiles, including thiols, amines, and carbanions, can add across the triple bond.[9][10] The thia-Michael addition of thiols to this compound is a particularly efficient reaction for forming C-S bonds and has been studied for its utility in "click" chemistry.[11]

The general mechanism for the base-catalyzed Michael addition of a thiol to this compound is depicted below.

Caption: Mechanism of base-catalyzed Michael addition of a thiol to this compound.

Role in Signaling Pathways and Drug Discovery

Currently, there is no direct evidence to suggest that this compound itself modulates specific biological signaling pathways. Its significance in drug development lies in its role as a versatile precursor for the synthesis of complex molecules with potential biological activity.[5][12] For instance, pyrazoles synthesized from this compound have shown a range of activities, including anti-inflammatory, antifungal, and anticancer properties.[1] The structural motifs accessible through reactions with this compound are frequently found in compounds that do interact with various signaling pathways.

The workflow for utilizing this compound in the discovery of biologically active compounds often follows a path from synthesis to biological screening.

References

- 1. This compound: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives_Chemicalbook [m.chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: properties, applications as analytical reagent and safety_Chemicalbook [chemicalbook.com]

- 4. CN101318900A - Process for synthesizing this compound - Google Patents [patents.google.com]

- 5. scholarship.richmond.edu [scholarship.richmond.edu]

- 6. Ultrasonic Synthesis, Molecular Structure and Mechanistic Study of 1,3-Dipolar Cycloaddition Reaction of 1-Alkynylpyridinium-3-olate and Acetylene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 8. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and this compound: Unexpected Change in Regioselectivity [pubs.sciepub.com]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. researchgate.net [researchgate.net]

- 11. aquila.usm.edu [aquila.usm.edu]

- 12. nbinno.com [nbinno.com]

In-Depth Technical Guide: Safety and Handling of Ethyl Propiolate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. It is not a substitute for a formal risk assessment and the information provided in the official Safety Data Sheet (SDS) for the specific product being used. Always consult the SDS before handling any chemical. The toxicological properties of ethyl propiolate have not been fully investigated.[1]

Executive Summary

This compound (CAS No. 623-47-2) is a colorless to slight yellow liquid and a valuable reagent in organic synthesis, particularly in the formation of heterocyclic compounds.[2] As a terminal alkyne and an ester, its reactivity necessitates stringent safety and handling protocols. This guide provides a comprehensive overview of the known hazards, safe handling procedures, and emergency responses associated with this compound to ensure the safety of laboratory personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[3]

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Warning! this compound is a flammable liquid and vapor. It causes skin and serious eye irritation, and may cause respiratory irritation.[3][4] It is also a lachrymator, a substance that causes tearing.[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 623-47-2 | [1][2][4][5][6][7] |

| Molecular Formula | C₅H₆O₂ | [2][4][5][7] |

| Molecular Weight | 98.10 g/mol | [5][6][7] |

| Appearance | Colorless to very slight yellow liquid | [2][3] |

| Boiling Point | 120 °C at 760 mmHg | [2][5][6] |

| Melting Point | 9 °C | [4][5] |

| Flash Point | 23 °C (73.4 °F) | [4][5] |

| Density | 0.968 g/mL at 25 °C | [2] |

| Water Solubility | Miscible | [1][5] |

Toxicological Information

NOTE: The toxicological properties of this compound have not been fully investigated.[1] There is no publicly available quantitative data, such as LD50 or LC50 values, for this compound. Therefore, it should be handled with the utmost care, assuming it to be moderately to highly toxic upon exposure.[8]

Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[1][3][4]

-

Eye Contact: Causes serious eye irritation and is a lachrymator.[1][3][4]

-

Ingestion: Harmful if swallowed.

Reactivity and Incompatibility

This compound is a reactive compound due to the presence of the terminal alkyne group.

Stability: Stable under normal temperatures and pressures.

Incompatible Materials:

-

Strong Oxidizing Agents: May cause a vigorous, exothermic reaction.

-

Bases: Can initiate exothermic or explosive reactions.[8]

-

Acids: Incompatible.[1]

-

Nucleophiles: May trigger exothermic or explosive reactions.[8]

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide and carbon dioxide.[1]

Experimental Protocols and Handling Procedures

General Laboratory Safety Precautions

Adherence to standard laboratory safety protocols is mandatory when working with this compound. This includes, but is not limited to:

-

Never working alone in the laboratory.

-

Keeping the work area clean and uncluttered.[9]

-

Prohibiting eating, drinking, and smoking in the laboratory.[9]

-

Washing hands thoroughly after handling.[9]

Engineering Controls

-

All manipulations of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile).

-

Footwear: Closed-toe shoes.

Safe Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

Caption: Workflow for the safe handling of this compound.

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and other sources of ignition.

-

Store in a flammables-area.

-

Store separately from incompatible materials such as strong oxidizing agents, bases, and acids.[1]

Emergency Procedures

Spill Response

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Cleanup: Wearing appropriate PPE, collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[4]

References

- 1. fishersci.com [fishersci.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C5H6O2 | CID 12182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound | 623-47-2 [chemnet.com]

- 6. far-chemical.com [far-chemical.com]

- 7. This compound [drugfuture.com]

- 8. This compound (CAS 623-47-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. artsci.usu.edu [artsci.usu.edu]

Ethyl Propiolate: A Versatile Intermediate in the Synthesis of Pharmaceutical Scaffolds

For Immediate Release

[City, State] – December 18, 2025 – Ethyl propiolate is emerging as a critical and versatile building block in medicinal chemistry, enabling the efficient synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide explores the role of this compound as a key intermediate in the development of novel pharmaceutical agents, detailing its application in pivotal synthetic reactions and highlighting its contribution to the creation of molecules targeting crucial biological pathways.

This compound (HC≡CCO₂Et), an ester of propiolic acid, is a highly reactive and multifunctional reagent. Its activated carbon-carbon triple bond and ester functionality make it an ideal substrate for a variety of chemical transformations, including cycloaddition reactions, Michael additions, and Sonogashira couplings. These reactions provide access to a wide range of heterocyclic scaffolds, particularly pyrazoles and pyrroles, which are prevalent in numerous clinically approved drugs and investigational new drug candidates.

Core Synthetic Applications in Pharmaceutical Development

The utility of this compound in pharmaceutical synthesis is primarily demonstrated through three key reaction types:

-

[3+2] Cycloaddition Reactions: This class of reactions is fundamental for the construction of five-membered heterocyclic rings. This compound serves as an excellent dipolarophile, reacting with various 1,3-dipoles to yield substituted pyrazoles and pyrroles. These scaffolds are central to the development of kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[1]

-

Michael Addition Reactions: The electron-deficient alkyne of this compound readily undergoes conjugate addition with a variety of nucleophiles, including amines and thiols. This reaction is instrumental in creating linear intermediates that can be further cyclized to generate complex heterocyclic systems or used to introduce functionalized side chains onto existing molecular frameworks.

-

Sonogashira Coupling Reactions: This cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide. It is a powerful tool for elaborating molecular complexity and is frequently employed in the synthesis of advanced pharmaceutical intermediates.

Synthesis of Bioactive Pyrazole (B372694) Derivatives

Pyrazoles are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2] this compound is a key precursor in the synthesis of various substituted pyrazoles.

[3+2] Cycloaddition with Nitrile Imines

One of the most efficient methods for pyrazole synthesis involves the [3+2] cycloaddition of this compound with in situ generated nitrile imines. This reaction proceeds with high regioselectivity to afford highly functionalized pyrazole-3-carboxylates.

Experimental Protocol: Synthesis of Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate

| Step | Procedure |

| 1 | To a solution of benzaldehyde (B42025) phenylhydrazone (1.0 mmol) in chloroform (B151607) (10 mL), add chloramine-T (1.1 mmol). |

| 2 | Stir the mixture at room temperature for 30 minutes to generate the nitrile imine in situ. |

| 3 | Add this compound (1.2 mmol) to the reaction mixture. |

| 4 | Reflux the mixture for 6 hours, monitoring the reaction progress by TLC. |

| 5 | Upon completion, cool the reaction to room temperature and wash with water (2 x 10 mL). |

| 6 | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. |

| 7 | Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield the desired pyrazole. |

| Reactant | Molar Ratio | Yield (%) |

| Benzaldehyde phenylhydrazone | 1.0 | 85-95 |

| This compound | 1.2 |

Synthesis of Functionalized Pyrrole (B145914) Scaffolds

Pyrrole moieties are integral components of numerous blockbuster drugs, including the statin atorvastatin (B1662188) and the multi-kinase inhibitor sunitinib. This compound provides a valuable entry point for the construction of substituted pyrroles.

Michael Addition and Cyclization

A common strategy for pyrrole synthesis involves the initial Michael addition of an amine to this compound, followed by an intramolecular cyclization. This approach allows for the introduction of diverse substituents on the pyrrole ring.

Experimental Protocol: Synthesis of Substituted N-Aryl Pyrroles

| Step | Procedure |

| 1 | To a solution of this compound (1.0 mmol) in ethanol (B145695) (10 mL), add the desired aniline (B41778) (1.0 mmol). |

| 2 | Stir the reaction mixture at room temperature for 2 hours to facilitate the Michael addition. |

| 3 | Add ethyl acetoacetate (B1235776) (1.0 mmol) and a catalytic amount of a Lewis acid (e.g., ZnCl₂). |

| 4 | Heat the mixture to reflux for 8-12 hours. |

| 5 | Cool the reaction and remove the solvent under reduced pressure. |

| 6 | Partition the residue between ethyl acetate (B1210297) and water. |

| 7 | Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate. |

| 8 | Purify the product by flash chromatography. |

| Amine | Lewis Acid | Reaction Time (h) | Yield (%) |

| Aniline | ZnCl₂ | 10 | 75 |

| 4-Methoxyaniline | ZnCl₂ | 8 | 82 |

| 4-Chloroaniline | ZnCl₂ | 12 | 70 |

Sonogashira Coupling for Advanced Intermediates

The Sonogashira coupling reaction is a robust method for creating C(sp)-C(sp²) bonds, significantly increasing molecular complexity in a single step. This compound serves as the alkyne component, coupling with various aryl or vinyl halides to produce aryl propiolates, which are valuable intermediates for a range of pharmaceuticals.

Experimental Protocol: General Procedure for Sonogashira Coupling

| Step | Procedure |

| 1 | To a degassed solution of the aryl halide (1.0 mmol) in a suitable solvent (e.g., THF, DMF), add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol). |

| 2 | Add a base, typically an amine such as triethylamine (B128534) or diisopropylethylamine (2.0 mmol). |

| 3 | Add this compound (1.2 mmol) to the reaction mixture. |